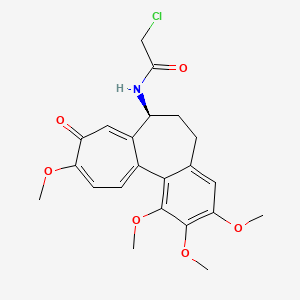
Estocin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estocin, also known as this compound, is a useful research compound. Its molecular formula is C20H26ClNO3 and its molecular weight is 363.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hair Follicle Research : Estrogens, including Estocin, profoundly alter hair follicle growth and cycling, suggesting potential applications in treating hair growth disorders such as androgenetic alopecia, hirsutism, and chemotherapy-induced alopecia (Ohnemus, Uenalan, Inzunza, Gustafsson, & Paus, 2006).
Measurement Challenges in Estradiol Research : this compound's applications extend to understanding estradiol's role in human biology, influencing diverse systems such as skin, blood vessels, bone, muscle, and the brain. This highlights the need for precision in measuring estradiol in research, as this compound's effects are intricately linked to estradiol's presence and concentration (Rosner, Hankinson, Sluss, Vesper, & Wierman, 2013).
Effects on the Pituitary-Gonadal Axis : this compound influences the Pituitary-Gonadal axis and hypothalamic Kiss-1 gene expression in female Wistar rats, suggesting its role in regulating reproductive hormones and ovarian tissue organization (Zohrabi, Parivar, Sanati, & Roodbari, 2018).
Social Behavior and Oxytocin Interaction : this compound's interaction with oxytocin, particularly in relation to estrogen's modulation, has implications in female social behavior, including maternal care, pair bonding, and aggression (Campbell, 2008).
Stress Responses in Women : The relationship between estrogen activity and oxytocin, another area impacted by this compound, is evident in studies of psychological stress responses in women. This highlights its potential application in understanding and managing stress-related conditions (Taylor, Gonzaga, Klein, Hu, Greendale, & Seeman, 2006).
Implications in Environmental Health Research : this compound's role is also significant in understanding the estrogenic variability in lab animal diets, crucial for ensuring accurate and reliable results in biomedical and environmental health research (Mead, 2006).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Estocin involves the condensation of two molecules of 2-phenylacetic acid with one molecule of 1,2,4-triazole-3-thiol in the presence of a coupling agent.", "Starting Materials": [ "2-phenylacetic acid", "1,2,4-triazole-3-thiol", "coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-phenylacetic acid (2 mol) and 1,2,4-triazole-3-thiol (1 mol) in a suitable solvent such as dichloromethane.", "Step 2: Add a coupling agent such as dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain pure Estocin." ] } | |
Número CAS |
2424-75-1 |
Fórmula molecular |
C20H26ClNO3 |
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 2-ethoxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H25NO3.ClH/c1-4-24-20(17-11-7-5-8-12-17,18-13-9-6-10-14-18)19(22)23-16-15-21(2)3;/h5-14H,4,15-16H2,1-3H3;1H |
Clave InChI |
ZFUFAMMRSGTUQO-UHFFFAOYSA-N |
SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC[NH+](C)C.[Cl-] |
SMILES canónico |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl |
Números CAS relacionados |
509-78-4 (Parent) |
Sinónimos |
dimenoxadol dimenoxadol hydrochloride Estocin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




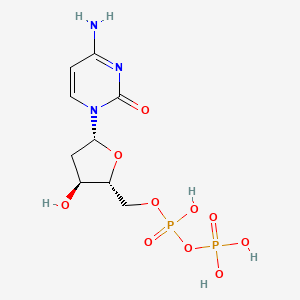
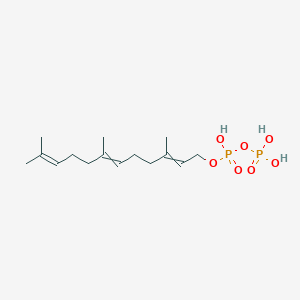

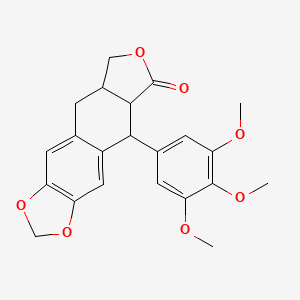



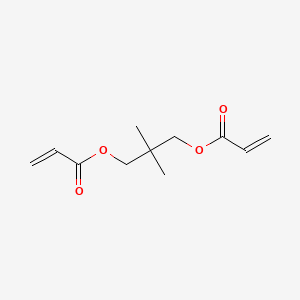
![6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one](/img/structure/B1215656.png)
